molecular formula C14H21NO3 B14801064 tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate

tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate

Cat. No.: B14801064
M. Wt: 251.32 g/mol
InChI Key: CWHAYCBUIGQKQP-UHFFFAOYSA-N
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Description

tert-Butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is a carbamate derivative featuring a tert-butyl protecting group, a benzyl substituent, and a stereospecific (1S)-1-hydroxyethyl group at the phenyl ring’s 3-position.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[[3-(1-hydroxyethyl)phenyl]methyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-10(16)12-7-5-6-11(8-12)9-15-13(17)18-14(2,3)4/h5-8,10,16H,9H2,1-4H3,(H,15,17)

InChI Key

CWHAYCBUIGQKQP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC(=C1)CNC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .

Biology and Medicine: The compound is used in the synthesis of various pharmaceuticals and biologically active molecules. Its stability and reactivity make it suitable for modifying drug molecules to enhance their efficacy and bioavailability .

Industry: In the chemical industry, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products .

Mechanism of Action

The mechanism of action of tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups in the molecule. The carbamate group can be removed under acidic or basic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate

  • Structure : A (1S)-configured ethyl group linked to a 3-hydroxyphenyl ring, with a tert-butyl carbamate group.
  • Key Differences :
    • The hydroxyl group is directly attached to the phenyl ring (3-position) instead of a hydroxyethyl side chain.
    • Molecular weight: 237.29 g/mol (vs. target compound’s 252.31 g/mol ).

tert-Butyl N-[3-(1-amino-2-hydroxyethyl)phenyl]carbamate

  • Structure: Features a 3-substituted phenyl group with a 1-amino-2-hydroxyethyl chain.
  • Molecular formula: C₁₃H₂₀N₂O₃ (vs. target compound’s C₁₃H₂₀N₂O₃; identical formula but distinct substituent arrangement).
  • Implications: The amino group introduces basicity, altering solubility and reactivity in acidic environments .

tert-Butyl 3-(aminomethyl)benzylcarbamate

  • Structure: A benzyl group with a 3-aminomethyl substituent.
  • Key Differences: Replaces the hydroxyethyl group with an aminomethyl group, increasing nucleophilicity. Molecular weight: 236.31 g/mol (slightly lower than the target compound).
  • Applications : Used in peptide synthesis and as a building block for urea/thiourea derivatives .

tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate

  • Structure : Cyclopentene ring substituted with hydroxymethyl and carbamate groups.
  • Key Differences: Non-aromatic core (cyclopentene vs. phenyl ring) alters electronic properties and conformational flexibility. Molecular formula: C₁₁H₁₉NO₃ (smaller and less planar than the target compound).
  • Relevance: Demonstrates the versatility of tert-butyl carbamates in non-aromatic systems .

Physicochemical and Functional Comparisons

Molecular Weight and Polarity

Compound Molecular Weight (g/mol) Key Functional Groups
Target compound 252.31 Hydroxyethyl, carbamate
tert-Butyl[(1S)-1-(3-hydroxyphenyl)ethyl]carbamate 237.29 Phenolic -OH, carbamate
tert-Butyl 3-(aminomethyl)benzylcarbamate 236.31 Aminomethyl, carbamate
  • The target compound’s hydroxyethyl group enhances hydrophilicity compared to the aminomethyl or simple phenolic -OH analogs.

Stereochemical Considerations

  • The (1S)-configuration in the target compound and ’s derivative highlights the role of chirality in biological activity. For example, stereospecific hydroxyethyl groups may improve binding affinity in enzyme inhibitors .

Stability and Reactivity

  • Hydrolytic Stability: tert-Butyl carbamates are generally stable under basic conditions but cleaved under acidic or catalytic hydrogenation conditions.
  • Aminomethyl vs. Hydroxyethyl: The aminomethyl group () is more reactive toward electrophiles, while the hydroxyethyl group (target compound) may participate in oxidation or esterification reactions.

Research and Application Insights

  • Medicinal Chemistry : The hydroxyethyl group in the target compound could mimic alcohol or glycerol moieties in bioactive molecules, making it valuable in kinase or protease inhibitor design.
  • Synthetic Utility: Compounds like tert-butyl 3-(aminomethyl)benzylcarbamate () are preferred for coupling reactions due to their primary amine functionality .
  • Macromolecular Interactions : The stereospecificity of (1S)-configured derivatives () may optimize interactions with chiral binding pockets in proteins .

Biological Activity

tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate, identified by CAS number 2171106-95-7, is a carbamate derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C14H21NO3, with a molecular weight of 251.33 g/mol. The compound's structure includes a tert-butyl group and a phenyl moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC14H21NO3
Molecular Weight251.33 g/mol
Boiling PointNot available
LogP (octanol-water)2.13
SolubilityLow

Biological Activity

The biological activity of this compound has been explored primarily in the context of its pharmacological effects, particularly its potential as an anti-cancer agent.

Research indicates that this compound may exert its effects through the following mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest .
  • Targeting Specific Pathways : It is hypothesized that the compound interacts with specific signaling pathways involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in vitro:

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with this compound resulted in significant apoptosis in cancer cell lines, with quantifiable increases in apoptotic markers such as caspase activation .
  • Cell Cycle Analysis :
    • Flow cytometry analysis showed that cells treated with this compound exhibited G0/G1 phase arrest, indicating a halt in cell cycle progression which is crucial for cancer treatment strategies .
  • Comparative Efficacy :
    • In comparative studies against standard chemotherapeutic agents, this compound displayed a favorable profile with lower toxicity to normal cells while maintaining efficacy against malignant cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound has low gastrointestinal absorption, which may limit its bioavailability when administered orally.
  • Blood-Brain Barrier Penetration : It is classified as non-permeant to the blood-brain barrier (BBB), suggesting limited central nervous system effects .

Table 2: Pharmacokinetic Properties

PropertyValue
GI AbsorptionLow
BBB PermeabilityNo
P-glycoprotein SubstrateYes
CYP InhibitionNone identified

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